2-(aminomethyl)prop-2-enoic acid, trifluoroacetic acid
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Overview
Description
2-(aminomethyl)prop-2-enoic acid, trifluoroacetic acid is a compound with the molecular formula C4H7NO2·C2HF3O2 It is a salt formed from the combination of 2-(aminomethyl)prop-2-enoic acid and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)prop-2-enoic acid, trifluoroacetic acid typically involves the reaction of 2-(aminomethyl)prop-2-enoic acid with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and efficiency, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)prop-2-enoic acid, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(aminomethyl)prop-2-enoic acid, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)prop-2-enoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetic acid moiety can enhance the compound’s stability and reactivity. These interactions can influence various biochemical processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)prop-2-enoic acid
- Trifluoroacetic acid
- 2-(aminomethyl)acrylic acid
Uniqueness
2-(aminomethyl)prop-2-enoic acid, trifluoroacetic acid is unique due to the combination of its amino and trifluoroacetic acid groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not present in the individual components. This makes the compound particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
2624140-80-1 |
---|---|
Molecular Formula |
C6H8F3NO4 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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